molecular formula C10H9N5 B2504496 2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 338418-54-5

2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole

Cat. No.: B2504496
CAS No.: 338418-54-5
M. Wt: 199.217
InChI Key: QTGTWRQAEQEXKD-UHFFFAOYSA-N
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Description

2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole typically involves the reaction of benzimidazole with a triazole derivative. One common method is the alkylation of benzimidazole with 1H-1,2,4-triazole-1-methanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for the efficient and sustainable synthesis of the compound by optimizing reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups[][3].

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups onto the triazole ring[3][3].

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,4-triazol-3-yl)pyridine
  • 2-(1H-1,2,4-triazol-5-yl)pyridine
  • 1,2,3-triazole derivatives

Uniqueness

2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole is unique due to its specific combination of the benzimidazole and triazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to other triazole derivatives, it offers a different set of reactivity and binding characteristics, which can be advantageous in certain contexts .

Properties

IUPAC Name

2-(1,2,4-triazol-1-ylmethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c1-2-4-9-8(3-1)13-10(14-9)5-15-7-11-6-12-15/h1-4,6-7H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGTWRQAEQEXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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